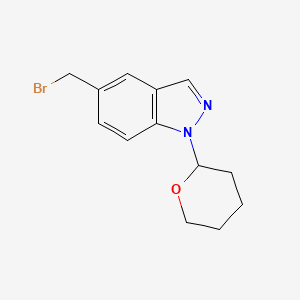

5-(Bromomethyl)-1-(2-tetrahydropyranyl)indazole

CAS No.: 192369-91-8

Cat. No.: VC14417644

Molecular Formula: C13H15BrN2O

Molecular Weight: 295.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 192369-91-8 |

|---|---|

| Molecular Formula | C13H15BrN2O |

| Molecular Weight | 295.17 g/mol |

| IUPAC Name | 5-(bromomethyl)-1-(oxan-2-yl)indazole |

| Standard InChI | InChI=1S/C13H15BrN2O/c14-8-10-4-5-12-11(7-10)9-15-16(12)13-3-1-2-6-17-13/h4-5,7,9,13H,1-3,6,8H2 |

| Standard InChI Key | RLSOAWOMLBAFTH-UHFFFAOYSA-N |

| Canonical SMILES | C1CCOC(C1)N2C3=C(C=C(C=C3)CBr)C=N2 |

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound features an indazole scaffold—a bicyclic structure comprising fused benzene and pyrazole rings. At the 1-position, the THP group (a six-membered oxygen-containing ring) provides steric protection, while the 5-position hosts a bromomethyl (-CH2Br) substituent. This configuration enhances reactivity at the brominated site, facilitating nucleophilic substitution reactions .

Table 1: Comparative Physicochemical Properties of Related Indazole Derivatives

The bromomethyl group increases molecular weight by ~84 g/mol compared to the amine derivative, with a corresponding rise in hydrophobicity (LogP) . The THP group’s ether oxygen contributes to moderate polarity, balancing solubility in organic solvents.

Spectroscopic Signatures

While direct spectral data for 5-(bromomethyl)-1-(2-THP-indazole) are scarce, analogous compounds exhibit characteristic NMR and IR profiles:

-

¹H NMR: The THP group’s anomeric proton resonates at δ 4.5–5.0 ppm, while the bromomethyl (-CH2Br) protons appear as a singlet near δ 4.3 ppm .

-

IR: Stretching frequencies for C-Br bonds (~550–600 cm⁻¹) and C-O-THP ethers (~1100 cm⁻¹) dominate .

Synthetic Methodologies and Reaction Pathways

Key Synthetic Routes

The synthesis of 5-(bromomethyl)-1-(2-THP-indazole) likely involves sequential functionalization of the indazole core:

Route 1: Bromination of 1-(2-THP-Indazol-5-yl)Methanol

-

THP Protection: Indazole-5-methanol reacts with dihydropyran under acidic conditions to install the THP group at N1 .

-

Bromination: Subsequent treatment with PBr3 or HBr/AcOH replaces the hydroxyl group with bromine, yielding the bromomethyl derivative .

Route 2: Direct Alkylation of 5-Bromomethylindazole

-

Indazole Alkylation: 5-Bromomethylindazole undergoes N-alkylation with 2,3-dihydropyran in the presence of a Lewis acid (e.g., BF3·Et2O) to attach the THP group .

Table 2: Representative Reaction Conditions from Patent Literature

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| THP Protection | Dihydropyran, HCl (cat.), reflux, 12h | 75–85 |

| Bromination | PBr3, DCM, 0°C → rt, 4h | 60–70 |

Applications in Medicinal Chemistry and Drug Development

Role as a Synthetic Intermediate

The bromomethyl group’s electrophilic nature enables cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions, making this compound valuable for constructing:

-

Kinase Inhibitors: Bromoalkylindazoles are precursors to irreversible inhibitors targeting cysteine residues in kinases .

-

Anticoagulants: Analogous THP-protected indazoles appear in thrombin inhibitor patents, suggesting potential anticoagulant applications .

Biological Activity Profiling

While direct pharmacological data are unavailable, structurally similar compounds exhibit:

-

Antiproliferative Effects: Indazole derivatives demonstrate activity against cancer cell lines (IC50: 1–10 μM) .

-

Antiviral Potency: Brominated heterocycles inhibit viral proteases in preclinical assays .

Future Directions and Research Opportunities

Expanding Synthetic Utility

-

Catalytic Functionalization: Transition metal-catalyzed C-H activation could streamline bromomethyl introduction.

-

Bioconjugation: Leveraging the bromine group for antibody-drug conjugate (ADC) synthesis.

Targeted Biological Studies

-

In Vivo Efficacy: Assessing pharmacokinetics and toxicity in murine models.

-

Structure-Activity Relationships (SAR): Modifying the THP group to optimize bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume